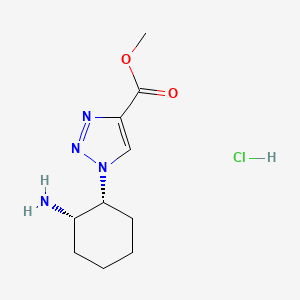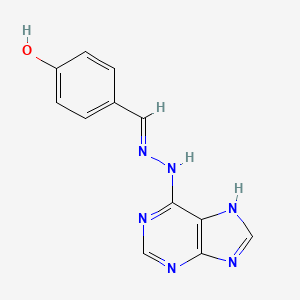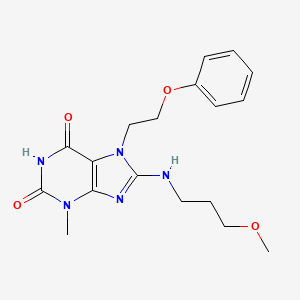![molecular formula C13H20N2 B2613139 (R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine CAS No. 1568051-81-9](/img/structure/B2613139.png)
(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one” is a chemical compound . It’s used for testing and research purposes . It’s not suitable for use as a medicine, food, or household item .
Synthesis Analysis
A new metal-free decarboxylative (3 + 2)/(5 + 2) annulation of N-arylacrylamides with vinyl acids has been reported . This method allows the formation of three new C–C bonds in a single reaction step by decarboxylation and subsequent (3 + 2)/(5 + 2) annulation to construct benzo[b]azepin-2-ones .Chemical Reactions Analysis
The metal-free decarboxylative annulation of N-arylacrylamides with vinyl acids allows the formation of three new C–C bonds in a single reaction step . This leads to the construction of benzo[b]azepin-2-ones .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A versatile synthesis method for amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from a 5-allyl-4,6-dichloropyrimidine through base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, has been reported. The molecular and supramolecular structures of the products were determined, showcasing a methodology that could potentially be applied to similar compounds (Acosta Quintero et al., 2018).
Chemical Transformations and Applications
- Research on the reactions of heterocumulenes with organometallic reagents has shed light on the structural transformations that lead to the formation of 4,5-dihydro-3H-azepine structures, highlighting a chemical pathway that could be utilized in the synthesis of related compounds for various applications (Shagun & Nedolya, 2015).
Temperature-Dependent Synthesis
- A study detailed the temperature tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4. This showcases a novel method for creating structurally diverse nitrogen heterocycles, potentially expanding the applications of such compounds in pharmaceuticals and material science (Porashar et al., 2022).
Novel Heterocyclic Anellated Compounds
- The synthesis of novel polyheterocyclic systems through various annelation reactions has been documented. These compounds exhibit a variety of pharmacological effects, further underscoring the potential of azepine derivatives in drug development (Venkateswarlu & Sunkaraneni, 2005).
Asymmetric Synthesis and Chirality
- An iridium-catalyzed asymmetric hydrogenation/oxidative fragmentation process has been developed to provide access to optically active 4-substituted 4,5-dihydro-1H-benzo[d]azepin-1-ones. This method highlights the importance of chirality in the synthesis of pharmaceuticals, demonstrating the compound's relevance in creating enantiomerically pure substances (Shen et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)9-15-8-4-7-12-5-2-3-6-13(12)10-15/h2-3,5-6,11H,4,7-10,14H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVFWDVKAYHZNO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2613066.png)
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)




